Enhanced Lipophilicity vs. Non-Brominated Analog
4-Bromo-3-methylthiophene-2-carboxamide exhibits an XLogP3 of 1.9, representing a 0.65 log unit increase in lipophilicity compared to its non-brominated counterpart, 3-methylthiophene-2-carboxamide (XLogP3 = 1.25) [1][2]. This quantifiable difference in calculated partition coefficient is driven by the electron-withdrawing and hydrophobic contributions of the 4-bromo substituent. In medicinal chemistry, such a shift in lipophilicity can influence membrane permeability, plasma protein binding, and overall ADME properties, making the brominated analog a preferred choice when enhanced hydrophobic character is required for target engagement or blood-brain barrier penetration.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 1.9 |
| Comparator Or Baseline | 3-Methylthiophene-2-carboxamide: 1.25 |
| Quantified Difference | +0.65 log units |
| Conditions | PubChem XLogP3 3.0 computation |
Why This Matters
A 0.65 log unit increase in XLogP3 can significantly affect membrane permeability and oral bioavailability predictions, guiding selection of the appropriate building block for lead optimization campaigns.
- [1] PubChem. 4-Bromo-3-methylthiophene-2-carboxamide. PubChem CID 57442208. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-3-methylthiophene-2-carboxamide View Source
- [2] Chembase. 3-Methylthiophene-2-carboxamide. Calculated Properties. Available at: http://en.chembase.cn/molecule-302528.html View Source
